CYP3A4 Inhibition Profile of 4-Bromo-3-methoxybenzonitrile
4-Bromo-3-methoxybenzonitrile exhibits a notably low potential for CYP3A4 inhibition, with a reported IC50 of 138,000 nM in an in vitro assay [1]. This value is orders of magnitude higher (weaker inhibition) than many other small molecule nitriles and heterocycles used in drug discovery, indicating a favorable profile for reducing the risk of drug-drug interactions mediated by this major metabolic enzyme. This is a key differentiator when selecting an advanced intermediate where CYP liability can be a major obstacle.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 138,000 nM (1.38E+5 nM) |
| Comparator Or Baseline | Typical CYP3A4 inhibitors (e.g., ketoconazole IC50 ~ 15 nM) |
| Quantified Difference | ~9,200-fold weaker inhibition compared to a strong inhibitor |
| Conditions | Recombinant human CYP3A4 expressed in baculosomes, using BOMR as substrate, 10 min preincubation |
Why This Matters
A high IC50 value for CYP3A4 indicates a low risk of metabolic drug-drug interactions, which is a critical safety and cost consideration for advancing a pharmaceutical candidate.
- [1] BindingDB. (2019). BDBM50252399, CHEMBL4062734. Affinity Data for 4-Bromo-3-methoxybenzonitrile. View Source
